
10alpha-Hydroxy-delta9'11-hexahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
10alpha-Hydroxy-delta9’11-hexahydrocannabinol can be synthesized through the degradation of delta-9-tetrahydrocannabinol . The synthetic route typically involves the hydroxylation of delta-9-tetrahydrocannabinol at the 10alpha position. This process requires specific reaction conditions, including the use of appropriate reagents and catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is then stored under controlled conditions to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions
10alpha-Hydroxy-delta9’11-hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
10alpha-Hydroxy-delta9’11-hexahydrocannabinol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, including CB1 and CB2, are part of the endocannabinoid system and play a crucial role in regulating various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
10alpha-Hydroxy-delta9’11-hexahydrocannabinol is similar to other hydroxylated cannabinoids, such as 11-Hydroxy-delta9-tetrahydrocannabinol and 9-Hydroxy-delta9-tetrahydrocannabinol . it is unique in its specific hydroxylation pattern and the resulting chemical and biological properties. These differences make it a valuable compound for research and development in various scientific fields.
List of Similar Compounds
- 11-Hydroxy-delta9-tetrahydrocannabinol
- 9-Hydroxy-delta9-tetrahydrocannabinol
- Delta-9-tetrahydrocannabinol (THC)
- Delta-8-tetrahydrocannabinol (Delta-8-THC)
- Cannabidiol (CBD)
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
(6aR,10R,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,10-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18-,20+/m1/s1 |
InChI 键 |
HDNJNVPZXVJOMB-ZTNFWEORSA-N |
手性 SMILES |
CCCCCC1=CC(=C2[C@H]3[C@@H](CCC(=C)[C@@H]3O)C(OC2=C1)(C)C)O |
规范 SMILES |
CCCCCC1=CC(=C2C3C(CCC(=C)C3O)C(OC2=C1)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


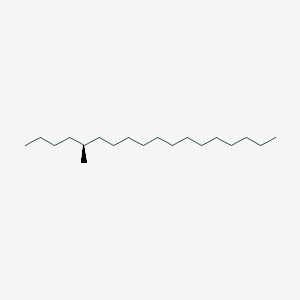
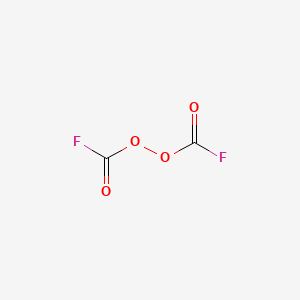
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
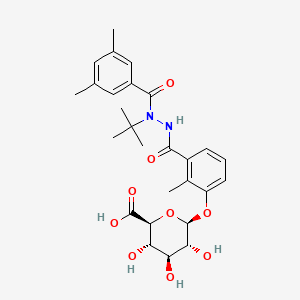
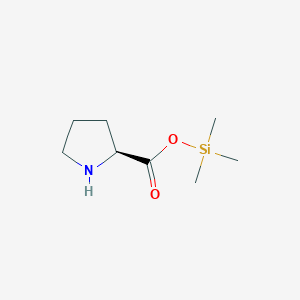
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B13413705.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
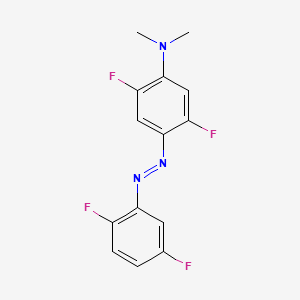
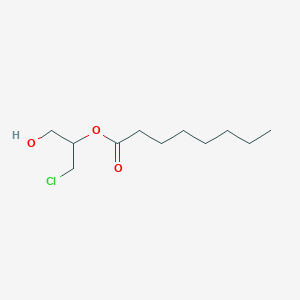
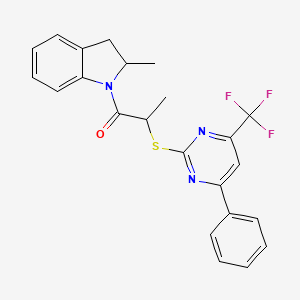
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
